phenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . The compound’s structure features a phenyl group attached to an acetate moiety, which is further linked to a 4-methyl-2-oxo-2H-chromen-7-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with phenol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The general reaction scheme is as follows:
Esterification: 4-methyl-2-oxo-2H-chromen-7-yl acetic acid reacts with phenol in the presence of sulfuric acid to form phenyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Batch or continuous flow reactors: for the esterification reaction.
Automated purification systems: to ensure high purity of the final product.
Quality control measures: such as HPLC and NMR spectroscopy to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Phenyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: Utilized in the production of photoactive materials and smart polymers.
Mechanism of Action
The biological effects of phenyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate are primarily due to its interaction with various molecular targets:
Antimicrobial Activity: Inhibits bacterial DNA gyrase, preventing bacterial replication.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Anticoagulant Activity: Inhibits vitamin K epoxide reductase, reducing blood clot formation.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
Uniqueness
Phenyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific ester linkage, which imparts distinct chemical and biological properties compared to other coumarin derivatives. Its phenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Properties
Molecular Formula |
C18H14O5 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
phenyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C18H14O5/c1-12-9-17(19)23-16-10-14(7-8-15(12)16)21-11-18(20)22-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
ZIXGSGVSFUYVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.